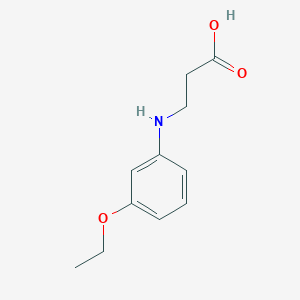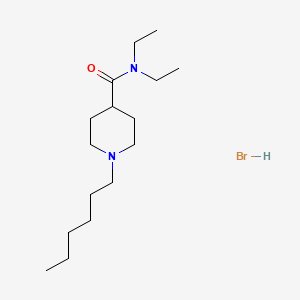
1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide typically involves the reaction of 1-hexylpiperidine with N,N-diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide involves its interaction with specific molecular targets in biological systems. The compound is believed to interact with neurotransmitter receptors, modulating their activity and affecting signal transduction pathways. This interaction can lead to various physiological effects, depending on the specific receptors and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-Decyl-3-(N,N-diethylcarbamoyl)piperidine: Similar structure with a longer alkyl chain.
1-Hexyl-3-(N,N-dimethylcarbamoyl)piperidine: Similar structure with different carbamoyl substituents.
1-Hexyl-3-(N,N-diethylcarbamoyl)pyrrolidine: Similar structure with a different heterocyclic ring.
Uniqueness
1-Hexyl-3-(N,N-diethylcarbamoyl)piperidine hydrobromide is unique due to its specific combination of a hexyl group and a diethylcarbamoyl group attached to the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Número CAS |
1030-38-2 |
|---|---|
Fórmula molecular |
C16H33BrN2O |
Peso molecular |
349.35 g/mol |
Nombre IUPAC |
N,N-diethyl-1-hexylpiperidine-4-carboxamide;hydrobromide |
InChI |
InChI=1S/C16H32N2O.BrH/c1-4-7-8-9-12-17-13-10-15(11-14-17)16(19)18(5-2)6-3;/h15H,4-14H2,1-3H3;1H |
Clave InChI |
HUGQZHZXKHUCBD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCC(CC1)C(=O)N(CC)CC.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![furo[2,3-e][1]benzofuran](/img/structure/B14751248.png)
![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
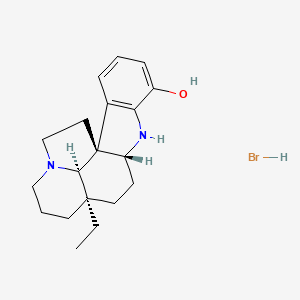
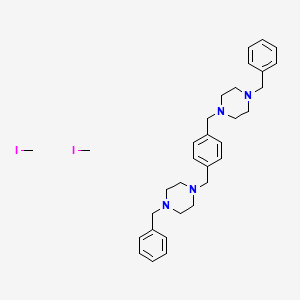

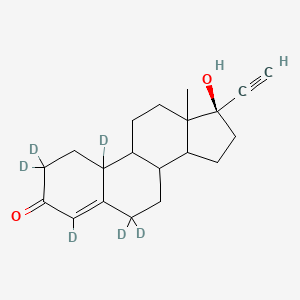
![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
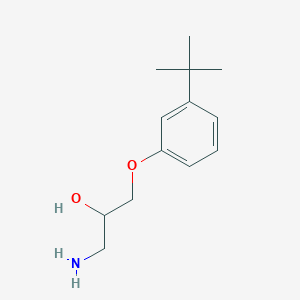
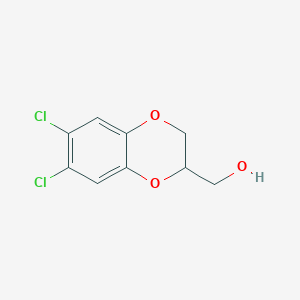
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
